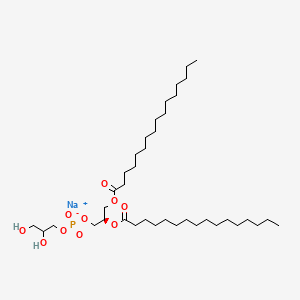
(3,5-Dimethoxybenzylidene)propanedinitrile
Übersicht
Beschreibung
“(3,5-Dimethoxybenzylidene)propanedinitrile” is a chemical compound with the molecular formula C12H10N2O2 . Its molecular weight is approximately 214.220 Da .
Synthesis Analysis
The synthesis of “(3,5-Dimethoxybenzylidene)propanedinitrile” involves the Knoevenagel condensation of aldehydes with active methylene groups . This process is widely used in many industrial applications for fine chemical synthesis . The reaction involves malononitrile and 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate in water, stirred at 70°C for 15 minutes .Molecular Structure Analysis
The molecular structure of “(3,5-Dimethoxybenzylidene)propanedinitrile” was determined using X-ray diffraction methods . The compound crystallizes in the triclinic space group P 1 with unit cell parameters: a = 7.5726 (4), b = 8.9178 (4), c = 9.2334 (5) Ǻ . The dihedral angle between the phenyl ring and propanedinitrile fragment is 13.49 (7)° .Chemical Reactions Analysis
The chemical reactions of “(3,5-Dimethoxybenzylidene)propanedinitrile” have been investigated using spectroscopic studies and quantum chemical calculations . The vibrational and NMR spectra, conformations, and ab initio calculations of the compound have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dimethoxybenzylidene)propanedinitrile” have been analyzed using Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis . The UV-Vis absorption spectrum of the molecule has been recorded in the spectral range 190–800 nm .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies
“(3,5-Dimethoxybenzylidene)propanedinitrile” has been used in spectroscopic studies and quantum chemical investigations . The UV-Vis absorption spectrum of the molecule has been recorded without solvent (in powder form) in the spectral range 190-800 nm. The significant absorption peaks observed are at 290, 320, 337, 399, and 427 nm .
Crystal Structure Analysis
The compound crystallizes in the triclinic space group P 1 with unit cell parameters . The crystal structure is stabilized by intramolecular (C-H…N) and intermolecular (C-H…N and C-H…O) hydrogen bonds .
Industrial Applications
The Knoevenagel condensation of aldehydes with active methylene groups, which includes “(3,5-Dimethoxybenzylidene)propanedinitrile”, is useful and widely employed in many industrial applications for fine chemical synthesis .
Production of Plastics and Synthetic Fibers
The condensation of malononitrile with cyclohexanone, benzophenone, etc. yields alkenes containing electron-withdrawing nitrile groups and these alkenes are subsequently found useful in anionic polymerization reactions leading to plastics, synthetic fibers .
Production of Liquid Crystals
The alkenes produced from the condensation process are also used in the production of liquid crystals .
Preparation of Anti-fouling Agents, Herbicides, and Insecticides
The preparation of several anti-fouling agents, herbicides, insecticides are carried out by using this condensation process .
Cosmetics and Perfumes
The condensation process is also used in the preparation of cosmetics and perfumes .
Pharmaceuticals
The condensation process is used in the preparation of antihypertensive, calcium antagonists, and other pharmaceuticals .
Eigenschaften
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKQTPCKRWLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300386 | |
| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxybenzylidene)propanedinitrile | |
CAS RN |
26495-19-2 | |
| Record name | NSC136545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)







![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)


![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
